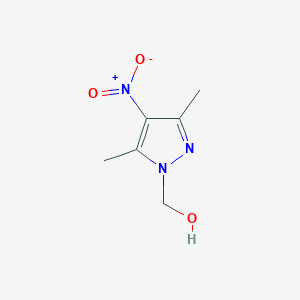
(2,5-Dimethylfuran-3-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dimethylfuran-3-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate is a complex organic compound featuring a furan ring substituted with dimethyl groups and a piperidine ring linked via a methanone bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate typically involves multi-step organic reactions. One common approach starts with the preparation of 2,5-dimethylfuran, which can be synthesized from fructose through catalytic processes . The next step involves the formation of the piperidine and piperazine rings, which are then linked to the furan moiety via a methanone bridge. The final step includes the formation of the diformate ester, which is achieved through esterification reactions under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, employing catalysts and reagents that are readily available and environmentally benign.
化学反应分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The carbonyl group in the methanone bridge can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or chlorinating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the methanone bridge can produce alcohol derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (2,5-Dimethylfuran-3-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate can be studied for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. Its ability to interact with biological molecules could lead to the development of new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique chemical structure might impart desirable characteristics to polymers or other materials.
作用机制
The mechanism by which (2,5-Dimethylfuran-3-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan ring and piperidine moiety can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
2,5-Dimethylfuran: A simpler compound with a furan ring substituted with two methyl groups.
4-(2,4-Dimethylpiperazin-1-yl)methylpiperidine: A compound featuring a piperidine ring linked to a piperazine ring.
Methanone derivatives: Compounds with a methanone bridge linking different functional groups.
Uniqueness
What sets (2,5-Dimethylfuran-3-yl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone diformate apart is its combination of a furan ring with piperidine and piperazine moieties, linked via a methanone bridge
属性
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2.2CH2O2/c1-14-12-20(4)9-10-22(14)13-17-5-7-21(8-6-17)19(23)18-11-15(2)24-16(18)3;2*2-1-3/h11,14,17H,5-10,12-13H2,1-4H3;2*1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRNDVOVSCZXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=C(OC(=C3)C)C)C.C(=O)O.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2614399.png)
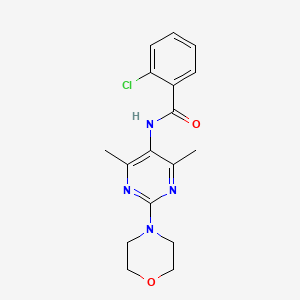
amino}acetamide](/img/structure/B2614403.png)
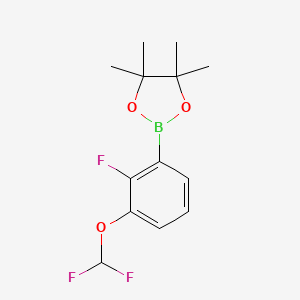
![1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2614408.png)
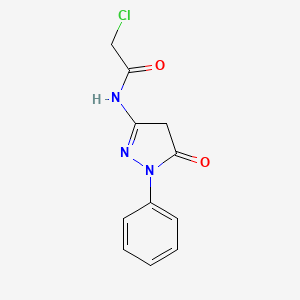
![5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2614410.png)
![1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2614411.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2614412.png)

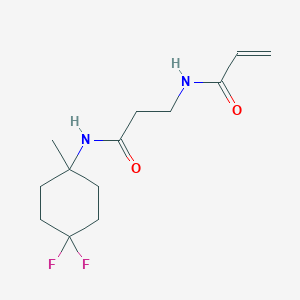
![N-(4-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2614416.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2614417.png)
